Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate
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Overview
Description
Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate is an organic compound with the molecular formula C11H11Cl2NO3 It is a solid powder, typically white to light yellow in color, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate typically involves a multi-step reaction process. One common method starts with the reaction of 3-aminobenzoic acid with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloroacetyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the dichloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield a hydroxyl derivative.
Hydrolysis: The major products are 3-aminobenzoic acid and ethanol.
Reduction: The major product is a dechlorinated derivative of the original compound.
Scientific Research Applications
Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its specific structure.
Industry: Utilized in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and proteins. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Ethyl 3-[(2,2-dichloroacetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 3-[(chloroacetyl)amino]benzoate: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
Ethyl 3-[(acetyl)amino]benzoate: Lacks the chlorine atoms, resulting in different chemical properties and biological activities.
This compound:
Properties
IUPAC Name |
ethyl 3-[(2,2-dichloroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)7-4-3-5-8(6-7)14-10(15)9(12)13/h3-6,9H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWSKCMJCUUQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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